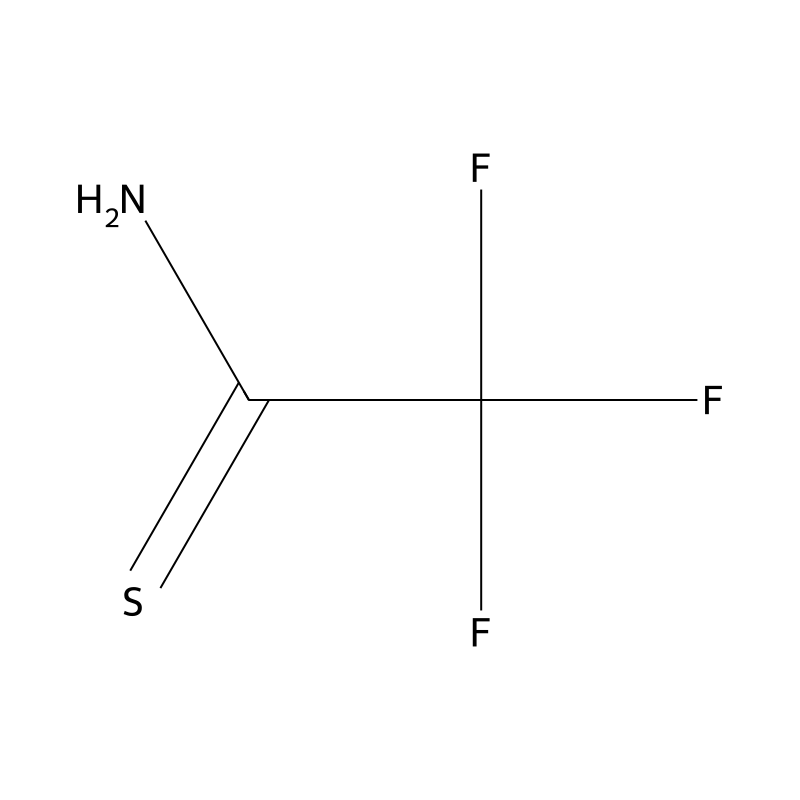2,2,2-Trifluoroethanethioamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Synthesis
: 2,2,2-Trifluoroethanethioamide is a chemical compound with the molecular formula C2H2F3NS . It’s used in various chemical syntheses.
Role in Organic Synthesis
: Compounds possessing a thioamide function, like 2,2,2-Trifluoroethanethioamide, play a crucial role in organic synthesis, serving as key building blocks .
Pharmaceutical Chemistry and Drug Design
: Thioamides are important in pharmaceutical chemistry and drug design due to their ability to mimic the amide function in biomolecules while retaining or developing biological activity .
2,2,2-Trifluoroethanethioamide is an organic compound characterized by its trifluoromethyl group attached to an ethanethioamide structure. The presence of the trifluoromethyl group imparts unique chemical properties, such as increased acidity and stability compared to related compounds like ethanethioamide. This compound is often used in research settings due to its potential applications in medicinal chemistry and materials science.
The chemical behavior of 2,2,2-trifluoroethanethioamide includes:
- Thionation Reactions: It can be synthesized through thionation processes where amides are converted into thioamides using reagents such as ammonium phosphorodithioate or Lawesson's reagent .
- Nucleophilic Substitution: The trifluoromethyl group can participate in various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Research has indicated that thioamides can enhance the permeability and bioavailability of peptides when substituted for amides. For instance, studies show that substituting an amide bond with a thioamide bond improves the metabolic stability and plasma exposure of macrocyclic peptides . This property may be leveraged in drug development to create more effective therapeutic agents.
Several methods exist for synthesizing 2,2,2-trifluoroethanethioamide:
- Thionation of Amides: This method involves converting amides into thioamides using sulfur-based reagents. It is noted for being efficient and yielding high amounts of product .
- Direct Fluorination: The introduction of trifluoromethyl groups can be achieved through fluorination techniques that utilize fluorinating agents in the presence of sulfur sources.
Studies on interaction mechanisms reveal that thioamides like 2,2,2-trifluoroethanethioamide can modulate biological activity by altering molecular interactions within biological systems. For example, they may influence the binding affinity of peptides to their targets due to changes in lipophilicity and hydrogen bonding capabilities .
Similar Compounds
Comparison with similar compounds highlights the unique aspects of 2,2,2-trifluoroethanethioamide:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethanethioamide | Thioamide | Basic structure without fluorination |
| 1,1,1-Trifluoroethanol | Alcohol | Contains hydroxyl group instead of thiol |
| Trifluoroacetic acid | Carboxylic acid | Stronger acidity due to carboxylic functional group |
The presence of the trifluoromethyl group in 2,2,2-trifluoroethanethioamide distinguishes it from ethanethioamide and enhances its reactivity compared to other thioamides.
XLogP3
GHS Hazard Statements
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








